molecular formula C12H9N3 B5503992 2-phenyl-2H-pyrazolo[3,4-b]pyridine

2-phenyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B5503992
M. Wt: 195.22 g/mol
InChI Key: AWAZZFYBPWSJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-2H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 195.079647300 g/mol and the complexity rating of the compound is 213. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biomedical Applications

2-Phenyl-2H-pyrazolo[3,4-b]pyridine is a subtype of pyrazolo[3,4-b]pyridines, which are heterocyclic compounds with diverse biomedical applications. These compounds can be synthesized using various methods and have shown potential in biomedical fields. The diversity of substituents and synthetic methods offers a wide range of possible applications in medicine and biology (Donaire-Arias et al., 2022).

Chemical Properties and Structure

The chemical structure of pyrazolo[3,4-b]pyridine derivatives, including this compound, has been studied extensively. For example, the crystal packing and chemical interactions in these compounds have been analyzed, providing insights into their stability and potential applications in various fields (Hamri et al., 2010).

Synthetic Methods

Innovative synthetic methods for pyrazolo[3,4-b]pyridine derivatives have been developed. For instance, microwave-assisted synthesis techniques in water, catalyzed by InCl3, offer efficient and environmentally friendly methods for producing these compounds. These methods are useful for preparing N-fused heterocycles (Polo et al., 2017).

Antimicrobial and Antifungal Activities

Studies have shown that pyrazolo[3,4-b]pyridine derivatives exhibit antimicrobial and antifungal properties. Their effectiveness against various bacterial and fungal species highlights their potential in developing new antimicrobial agents (Samar et al., 2017).

Cytotoxic Activity

Certain pyrazolo[3,4-b]pyridine derivatives demonstrate cytotoxic activity against various cancer cell lines, indicating their potential use in cancer therapy. The ability to selectively target cancer cells makes them promising candidates for anticancer drug development (Kurumurthy et al., 2014).

Applications in Material Science

Some pyrazolo[3,4-b]pyridine derivatives have been studied for their use in material science, such as their potential application as corrosion inhibitors. Their chemical properties make them suitable for protecting metals against corrosion, highlighting their versatility beyond biomedical applications (Dandia et al., 2013).

Optical Properties

Research has also focused on the optical properties of pyrazolo[3,4-b]pyridine derivatives. These studies are crucial for developing new materials with specific optical characteristics, potentially useful in electronic and photonic applications (El-Menyawy et al., 2019).

Mechanism of Action

The mechanism of action of 2-phenyl-2H-pyrazolo[3,4-b]pyridine derivatives involves inhibiting Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . Continuous activation and overexpression of TRKs cause cancer .

Future Directions

The future directions for the study of 2-phenyl-2H-pyrazolo[3,4-b]pyridine include further exploration of its potential as a TRK inhibitor . Additionally, new synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives could be developed .

Properties

IUPAC Name

2-phenylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-11(7-3-1)15-9-10-5-4-8-13-12(10)14-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAZZFYBPWSJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-2H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-phenyl-2H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
2-phenyl-2H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
2-phenyl-2H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
2-phenyl-2H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
2-phenyl-2H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.